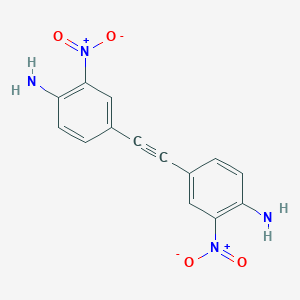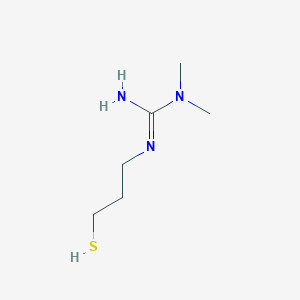
3-(3-Mercaptopropyl)-1,1-dimethylguanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Mercaptopropyl)-1,1-dimethylguanidine is an organosulfur compound that features both a thiol group and a guanidine group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Mercaptopropyl)-1,1-dimethylguanidine typically involves the reaction of 3-mercaptopropylamine with 1,1-dimethylcyanamide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent product quality. The use of catalysts and advanced purification techniques, such as distillation and crystallization, further enhances the efficiency of the production process.
化学反应分析
Types of Reactions
3-(3-Mercaptopropyl)-1,1-dimethylguanidine undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiolates.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or thioesters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiolates.
Substitution: Thioethers, thioesters.
科学研究应用
3-(3-Mercaptopropyl)-1,1-dimethylguanidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Acts as a competitive inhibitor of certain enzymes, making it useful in biochemical studies.
作用机制
The mechanism of action of 3-(3-Mercaptopropyl)-1,1-dimethylguanidine involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: It acts as a competitive inhibitor of glutamate decarboxylase, thereby affecting neurotransmitter levels in the brain.
Surface Modification: The thiol group forms strong bonds with metal surfaces, making it effective in modifying the properties of materials such as gold nanoparticles.
相似化合物的比较
Similar Compounds
3-Mercaptopropionic acid: Another organosulfur compound with similar thiol functionality.
(3-Mercaptopropyl)trimethoxysilane: Used for surface modification and as a coupling agent.
Methyltrimethoxysilane: Employed in wood conservation and other industrial applications.
Uniqueness
3-(3-Mercaptopropyl)-1,1-dimethylguanidine is unique due to its combination of a thiol group and a guanidine group, which imparts distinct chemical reactivity and biological activity. This bifunctional nature allows it to participate in a wide range of chemical reactions and makes it valuable in diverse applications.
属性
分子式 |
C6H15N3S |
|---|---|
分子量 |
161.27 g/mol |
IUPAC 名称 |
1,1-dimethyl-2-(3-sulfanylpropyl)guanidine |
InChI |
InChI=1S/C6H15N3S/c1-9(2)6(7)8-4-3-5-10/h10H,3-5H2,1-2H3,(H2,7,8) |
InChI 键 |
NMILTIFLEBWDIF-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C(=NCCCS)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


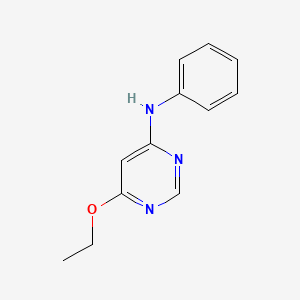

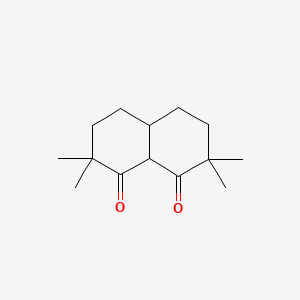

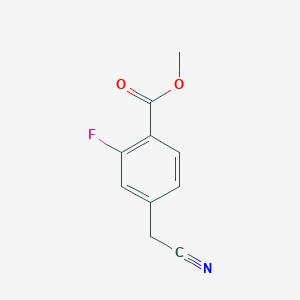
![1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-7-[tris(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptoxy)methoxy]heptane](/img/structure/B13121358.png)


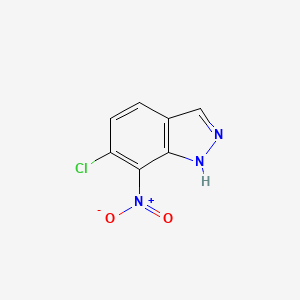
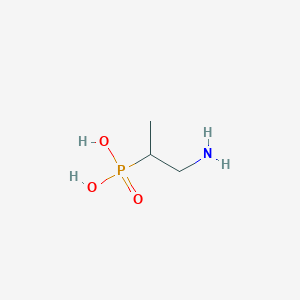

![4-Bromo-3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13121401.png)
